Sodium trans-hyponitrite hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Sodium trans-hyponitrite hydrate is a useful research compound. Its molecular formula is H2N2Na2O3 and its molecular weight is 124.007 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Sodium trans-hyponitrite hydrate, also known as disodium;(E)-dioxidodiazene;hydrate, is a precursor to tert-butyl hyponitrite . This compound is employed in the low-temperature thermal generation of tert-butoxy radicals . The primary targets of this compound are these radicals.
Mode of Action
This compound interacts with its targets by acting as a precursor to tert-butyl hyponitrite . This interaction results in the low-temperature thermal generation of tert-butoxy radicals .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the formation and reactions of tert-butoxy radicals
Pharmacokinetics
As a precursor to tert-butyl hyponitrite, it is likely that this compound is absorbed and distributed in the body where it undergoes metabolic reactions to form tert-butoxy radicals . The impact of these properties on the bioavailability of this compound is currently unknown.
Result of Action
The molecular and cellular effects of this compound’s action are the generation of tert-butoxy radicals . These radicals can participate in various chemical reactions, contributing to the overall biochemical activity of the compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature can affect the rate at which this compound generates tert-butoxy radicals . Additionally, the presence of other chemical species in the environment can influence the reactions that these radicals undergo.
Properties
IUPAC Name |
disodium;(E)-dioxidodiazene;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2N2O2.2Na.H2O/c3-1-2-4;;;/h(H,1,4)(H,2,3);;;1H2/q;2*+1;/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTPJDLNJKAOKU-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N(=N[O-])[O-].O.[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
N(=N/[O-])\[O-].O.[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2N2Na2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583765 |
Source
|
Record name | Sodium (E)-diazene-1,2-bis(olate)--water (2/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.007 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60884-94-8 |
Source
|
Record name | Sodium (E)-diazene-1,2-bis(olate)--water (2/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.